![molecular formula C17H13Br3N2O5 B3855437 (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid
Übersicht
Beschreibung
(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid, also known as TCAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCAH is a derivative of phenoxyacetic acid, and its unique chemical structure makes it an attractive candidate for research in the fields of medicine, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid is not fully understood. However, research has shown that (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has also been shown to have anti-inflammatory and antioxidant effects. These effects make (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid a potentially useful compound for the treatment of a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid is its versatility. (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid can be used in a variety of lab experiments, making it a useful compound for researchers in many different fields. However, (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid is also a relatively complex compound, and its synthesis can be challenging. Additionally, (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid is not widely available, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid. One area of interest is the development of new cancer treatments based on (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid. Researchers are also exploring the use of (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid in the development of new antibiotics and antifungal agents. Additionally, there is interest in the use of (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid in materials science, particularly in the development of new polymers and coatings. Overall, (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has been studied extensively for its potential applications in the field of medicine. Research has shown that (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid exhibits significant antitumor activity, making it a promising candidate for the development of new cancer treatments. (2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br3N2O5/c18-11-5-12(19)17(13(20)6-11)27-8-15(23)22-21-7-10-3-1-2-4-14(10)26-9-16(24)25/h1-7H,8-9H2,(H,22,23)(H,24,25)/b21-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOGROKWDWJEL-QPSGOUHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(7-nitro-1,3-benzodioxol-5-yl)methylene]isonicotinohydrazide](/img/structure/B3855358.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
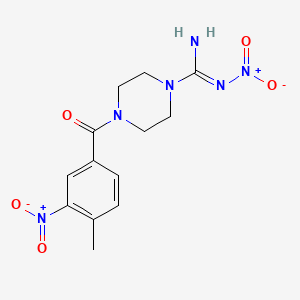
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
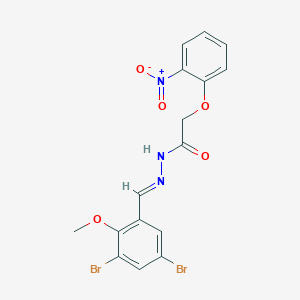
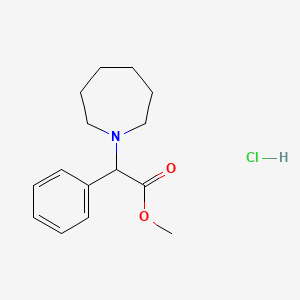
![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
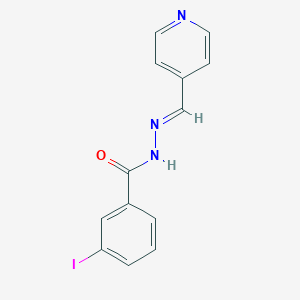
![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)
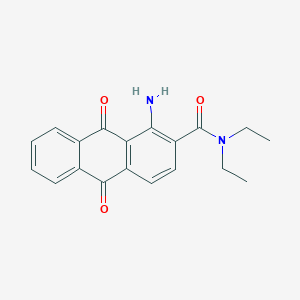
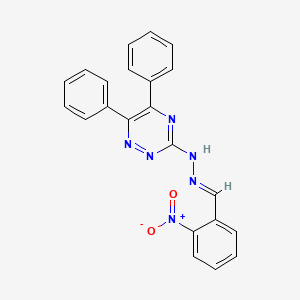
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)